

Quantitative Data on Tumor & Lesion Volume Reduction

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Compound Focus: Tdzd-8

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The following table consolidates key quantitative findings from pre-clinical studies on **TDZD-8**.

Disease Model	Reported Efficacy	Dosage & Administration	Citation
Glioblastoma	~84% reduction in tumor volume at 13 days post-implantation. Extended median survival from 30 days (control) to 40 days.	5 mg/kg; treatment started 1 day after glioma cell implantation	[1] [2].
Neonatal Hypoxic-Ischemic (HI) Brain Injury	~36.5% reduction in corrected infarct volume (from 45.5% in controls to 29.0%). Improved neurobehavioral outcomes.	5 mg/kg; administered intraperitoneally (i.p.) 20 minutes before ischemia induction [3].	Kainic Acid-Induced Neurodegeneration Significant neuroprotection and reduced hippocampal cell death. No effect on seizure activity.
			5 and 10 mg/kg; pretreated 30 minutes before kainic acid injection [4].

Experimental Protocols for Key Studies

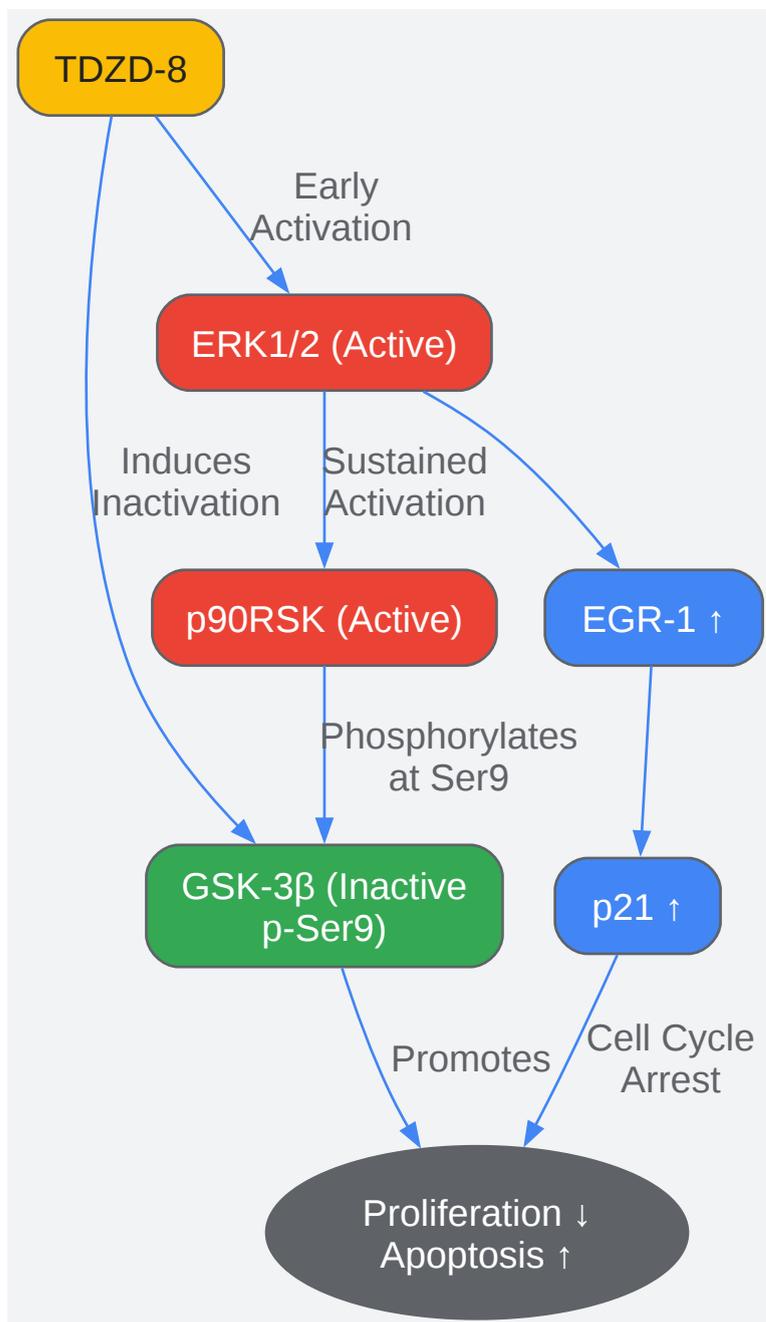
To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

- **In Vivo Glioblastoma Model [1] [2]**
 - **Animal and Cell Model:** Adult mice with orthotopically implanted murine GL261 glioma cells.

- **Treatment Protocol: TDZD-8** was administered at a dose of **5 mg/kg**. The treatment was initiated either 1 day or 6 days after tumor cell implantation.
 - **Tumor Volume Quantification:** Tumor growth was monitored in vivo using **T1-weighted Magnetic Resonance Imaging (MRI)** after gadolinium contrast administration. Tumor volumes were calculated from these images.
 - **Supplementary Analysis:** Histological examination (H&E staining) and immunohistochemistry for **PCNA** (proliferation marker) and **active caspase-3** (apoptosis marker) were performed on tumor tissues.
- **In Vivo Neonatal Hypoxic-Ischemic (HI) Injury Model [3]**
 - **Animal Model:** Postnatal day 7 (P7) mouse pups.
 - **HI Injury Induction:** The model involved ligation of the right common carotid artery followed by exposure to **7.5% oxygen for 60 minutes**.
 - **Treatment Protocol: TDZD-8 (5 mg/kg)** or vehicle was administered intraperitoneally **20 minutes before** the induction of ischemia.
 - **Infarct Volume Quantification:** At 24 hours post-injury, brains were removed, sectioned, and stained with **2,3,5-Triphenyltetrazolium Chloride (TTC)**. Viable tissue stains red, while the infarct area remains pale. The corrected infarct volume was calculated to account for edema.

TDZD-8 Signaling Pathway in Glioblastoma

The anti-tumor effects of **TDZD-8** in glioblastoma involve a complex signaling pathway. The diagram below illustrates the key molecular mechanisms identified in the research.



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The molecular mechanism of **TDZD-8** involves binding to the **DFG-out inactive conformation** of GSK-3 β , acting as a non-ATP-competitive inhibitor [5]. This binding stabilizes the inactive form and prevents the kinase from functioning.

Key Insights for Research Applications

- **Dual-Action Mechanism in Glioblastoma:** The data reveals that **TDZD-8**'s efficacy against glioblastoma is not due to a single pathway. It initiates an early ERK activation leading to cell cycle arrest (via EGR-1 and p21), and a sustained ERK/p90RSK signaling that reinforces GSK-3 β inhibition, ultimately driving apoptosis [1].
- **Disease-Specific Efficacy:** The contrasting results in the kainic acid model are a critical reminder of pathway specificity. **TDZD-8** provides **neuroprotection by reducing cell death** but does not affect the seizure activity itself, as this process is governed by different mechanisms [4]. This highlights its potential as a complementary therapy for protecting neurons from excitotoxic damage.
- **Scope Beyond Cancer:** The therapeutic potential of **TDZD-8** and its newer analogs (like PNR886 and PNR962) extends to **protein aggregation diseases** such as Alzheimer's, as they have been shown to reduce tau and amyloid-beta aggregates in models [6].

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